methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .
Chemical Reactions Analysis
The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
The compound is used in the enzymatic synthesis of 2’-modified nucleic acids, which are of interest in nucleic acid-based drug development .
Methods of Application or Experimental Procedures
The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .
Results or Outcomes
The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .
Synthesis of Thermoplastic Polyurethane
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The compound is used in the synthesis of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane (PU) .
Methods of Application or Experimental Procedures
The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Results or Outcomes
Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 10^4 Pa to 2.3 × 10^5 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased .
Electrochemical Stability of Ionic Liquids
Specific Scientific Field
This application falls under the field of Electrochemistry .
Summary of the Application
The compound is used in the study of the electrochemical stability of ionic liquids, which are being used to replace conventional organic solvents in various applications due to their unique features such as inherent ionic conductivity, high thermal stability, wide liquid state temperature range, and high electrochemical stability .
Methods of Application or Experimental Procedures
The electrochemical stability of 22 commercially available hydrophobic ionic liquids was measured at different temperatures to systematically investigate ionic liquids towards electrolytes for supercapacitors in harsh weather conditions .
Results or Outcomes
The study evaluated the influence of the cations, anions, and the presence of functional groups on the observed electrochemical stability window which ranged from 4.1 to 6.1 V .
Synthesis of Ionic Liquids
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The compound is used in the synthesis of 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, an ionic liquid .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source .
Results or Outcomes
The synthesized ionic liquid has a pH of 5 in water .
Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The compound is used in the synthesis of polymers of N,N-bis(2-methoxyethyl)acrylamide .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source .
Results or Outcomes
The synthesized polymer exhibits thermosensitive behavior in aqueous solution .
Synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
The compound is used in the synthesis of 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .
Methods of Application or Experimental Procedures
The researchers discovered a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .
Results or Outcomes
The efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nt was achieved. This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .
Future Directions
properties
IUPAC Name |
methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRWFKGEMSVJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.